molecular formula C14H21BrN2O B104999 N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide CAS No. 17060-81-0

N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide

Cat. No. B104999
CAS RN: 17060-81-0
M. Wt: 313.23 g/mol
InChI Key: YMEDJSMNCHSIMY-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide (NBDPA) is an organic compound that is used in scientific research as a model compound for drug design and development. It is a brominated amide, which is a type of organic compound that has a bromine atom attached to a nitrogen atom. NBDPA is an important research compound because it can be used to study the pharmacological and biochemical effects of drugs. In addition, it can be used to study the mechanism of action of drugs, as well as the advantages and limitations of laboratory experiments.

Scientific Research Applications

High-Performance Liquid Chromatography Analysis

  • N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide has been analyzed using high-performance liquid chromatography (HPLC) in gel formulations. This method is used for quality control in the analysis of bulk gel samples and final product release in pharmaceutical formulations (Shabir, 2004).

Molecular, Electronic, and Docking Studies

  • The compound has been the subject of molecular and electronic studies, including natural bond orbital analysis and cyclic voltammetry. These studies help understand the bioactivity and pharmacokinetic behavior of the drug. Molecular docking simulations are also used to predict its interaction with biological targets (Anban, Pradhan, & James, 2017).

Pharmaceutical Applications

  • The compound is well-known in medicine, particularly in its use as lidocaine, a popular painkiller. Its structure, including its salts such as hydrochloride monohydrate and hydrohexafluoroarsenate, has been studied extensively (Tsitsishvili & Amirkhanashvili, 2022).

Synthesis and Biodistribution for PET Imaging

  • A derivative of this compound, [11C]R116301, has been synthesized and evaluated as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors. This research is crucial for visualizing NK1 receptors in vivo using PET (Van der Mey et al., 2005).

Biological Screening and Fingerprint Applications

  • Some derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for antibacterial, antifungal, and anthelmintic activity. These compounds also show potential in latent fingerprint analysis, useful in forensics (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Effect on Photosynthesis and Chloroplast Envelope Regulation

  • The compound has been studied for its effects on photosynthesis and chloroplast envelope regulation in plants. It has been found to modulate proton movement across the chloroplast envelope, affecting photosynthetic activity by regulating stromal pH (Peters & Berkowitz, 1991).

Structural Studies and Crystallography

  • Structural studies of N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide and related compounds have been conducted, focusing on their molecular conformation and crystallization properties. These studies are essential for understanding the compound's chemical properties and potential applications (Gowda, Svoboda, & Fuess, 2007).

In Vivo Metabolism and Pharmacokinetics

  • The in vivo metabolism of related compounds, such as DMPPA, has been explored in human urine, revealing various metabolites and providing insights into the compound's pharmacokinetic properties (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).

Cognitive Function Enhancement

  • Effects on learning and memory have been studied in rats using derivatives like DM-9384, suggesting the compound's potential to enhance cognitive functions (Sakurai et al., 1989).

Synthesis and Production Processes

  • The practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described, highlighting its scalability for industrial production (Guillaume et al., 2003).

Crystal Structure and Coordination Compounds

  • Research has been conducted on the synthesis and structure of bis(lidocaine) tetrachloridocuprate(II), revealing details about its crystal structure and molecular interactions (Amirkhanashvili et al., 2021).

Safety And Hazards

This involves determining the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-12(15)8-11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEDJSMNCHSIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168911
Record name 2',6'-Acetoxylidide, 4'-bromo-2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide

CAS RN

17060-81-0
Record name 2',6'-Acetoxylidide, 4'-bromo-2-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Acetoxylidide, 4'-bromo-2-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DA Rogers, RG Brown, ZC Brandeburg, EY Ko… - ACS …, 2018 - ACS Publications
A variety of arenes and heteroarenes are brominated in good to excellent yields using N-bromosuccinimide (NBS) under mild and practical conditions. According to mechanistic …
Number of citations: 54 pubs.acs.org
DA Rogers - 2020 - search.proquest.com
The efficiency of electrophilic (hetero) aromatic halogenation by NX reagents is significantly enhanced by select organic dye organocatalysts. According to mechanistic experiments, the …
Number of citations: 0 search.proquest.com
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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